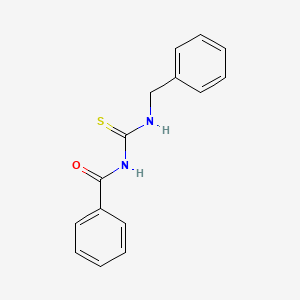

N-(benzylcarbamothioyl)benzamide

Overview

Description

“N-(benzylcarbamothioyl)benzamide” is a compound that has been studied for its potential applications in various fields . It is an organic compound and is a derivative of benzamide . It has been used in the synthesis of Ni(II) and Cu(II) complexes .

Synthesis Analysis

“N-(benzylcarbamothioyl)benzamide” and its Cu(II) and Ni(II) complexes have been successfully synthesized using a condensation method . The synthesized compounds were characterized by elemental analysis (CHNS), IR spectroscopy, NMR (1H) spectroscopy, and melting point analysis .Molecular Structure Analysis

The molecular structure of “N-(benzylcarbamothioyl)benzamide” has been analyzed using various spectroscopic techniques . The compound has been characterized by UV–Visible, FT-IR, NMR, and mass spectroscopic techniques .Chemical Reactions Analysis

“N-(benzylcarbamothioyl)benzamide” has been evaluated as a new inhibitor for the corrosion of mild steel in 1M HCl solution . The inhibition efficiency of inhibitors increased with an increase in the concentration of inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzylcarbamothioyl)benzamide” have been analyzed using various techniques . The compound has been characterized by its melting point and its spectroscopic properties .Scientific Research Applications

Corrosion Inhibition

N-(benzylcarbamothioyl) benzamide and its metal complexes (Cu(II) and Ni(II)) have been evaluated as corrosion inhibitors for mild steel in acidic environments. The studies using potentiodynamic polarization and electrochemical impedance spectroscopy techniques suggest these derivatives are anodic-type inhibitors. Their inhibition efficiency increases with higher concentrations. These compounds, especially the thiourea complexes, demonstrate significant inhibition due to their larger size (Kassim et al., 2017).

Antibacterial and Antifungal Properties

N-(benzylcarbamothioyl)benzamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. For instance, some novel N-(phenylcarbamothioyl)benzamide derivatives showed promising anti-inflammatory and antimicrobial activities, suggesting potential applications in pharmacological fields (Yadav & Mohite, 2020).

Structural and Conformational Studies

Structural studies of N-(benzylcarbamothioyl)benzamide derivatives provide insights into their molecular properties. For example, the title compound 1-Benzoyl-2-thiobiuret, a derivative, shows a near coplanar arrangement of benzoyl and thiobiuret groups, stabilized by intramolecular hydrogen bonding. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Kang et al., 2012).

Synthesis and Characterization

The synthesis and characterization of N-(benzylcarbamothioyl)benzamide derivatives are vital for exploring their applications. For instance, the synthesis of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and their characterization through various spectroscopic techniques have paved the way for understanding their antibacterial, antifungal, and potential medicinal properties (Belz et al., 2013).

Molecular Docking and Computational Studies

Computational platforms and molecular docking studies of N-(benzylcarbamothioyl)benzamide derivatives help in understanding their interaction with biological targets. Such studies are instrumental in evaluating their potential as antibacterial agents and designing new pharmacological compounds (Wanjari et al., 2021).

Future Directions

properties

IUPAC Name |

N-(benzylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQAXDYFHYRLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351469 | |

| Record name | N-(benzylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzylcarbamothioyl)benzamide | |

CAS RN |

4921-91-9 | |

| Record name | NSC118974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(benzylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

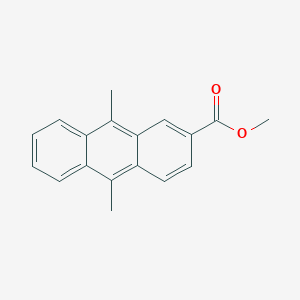

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)

![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)

![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)